4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
Description
4-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide is a heterocyclic compound characterized by a fused purine-imidazole core substituted with methyl groups at positions 4 and 7, and a benzamide moiety at position 4. The benzamide group enhances solubility and may facilitate interactions with biomolecular targets, such as enzymes or receptors.
Properties
IUPAC Name |
4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-8-7-21-11-13(20(2)16(25)19-14(11)24)18-15(21)22(8)10-5-3-9(4-6-10)12(17)23/h3-7H,1-2H3,(H2,17,23)(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNCIGHNSKPCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of formylmethylflavin with p-nitrobenzohydrazide in the presence of acetic acid. The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide involves its interaction with molecular targets such as NF-κB. By inhibiting the DNA binding of NF-κB, it can modulate the expression of proteins that play key roles in immunity and inflammation . This inhibition is achieved through the compound’s ability to interfere with the transcription factor’s binding to specific DNA sequences.
Comparison with Similar Compounds
The structural and functional attributes of 4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide can be contextualized against related compounds, primarily benzimidazole-4,7-dione derivatives and substituted imidazoles. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key analogues from recent literature include the 1H-benzo[d]imidazole-4,7-dione derivatives synthesized by Yuan and Zhu (2020) (e.g., compounds 14c–14i ). These compounds share a benzimidazole core but differ in substituents and functional groups:
Key Observations :
- Electron-Withdrawing Groups: Compounds like 14d (4-F) and 14e (4-Cl) exhibit higher yields and stability compared to non-halogenated derivatives, suggesting electron-withdrawing groups optimize synthesis efficiency .
- Lipophilicity vs.
- Steric Considerations : The 4,7-dimethyl groups in the target compound reduce steric bulk compared to bulkier substituents (e.g., piperidinylbenzoyl in 14c–14i ), possibly enabling better binding to flat enzymatic pockets.
Biological Activity
4-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.41 g/mol. The compound features a dioxopurine core linked to a benzamide moiety, which is significant for its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against multidrug-resistant (MDR) pathogens. For instance, it has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
A study reported that derivatives of benzamides containing oxadiazole moieties exhibited significant antibacterial effects by targeting the bacterial division protein FtsZ, which is crucial for bacterial cell division. The compound was part of a series of synthesized compounds evaluated for their ability to inhibit FtsZ and showed effective bactericidal activity comparable to established antibiotics like ciprofloxacin and linezolid .
The mechanism through which this compound exerts its antibacterial effects involves the inhibition of FtsZ polymerization. This disruption leads to impaired cell division in bacteria, ultimately resulting in cell death. The compound's structure allows it to effectively bind to the active site of FtsZ, preventing its normal function .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzamide and dioxopurine components can significantly influence the biological activity of the compound. For example:
- Substituents on the benzamide : Variations in the substituents can enhance or diminish antibacterial potency.
- Dioxopurine modifications : Alterations in the dioxopurine structure may affect binding affinity to FtsZ.
Table 1 summarizes some key SAR findings related to this class of compounds:
| Compound Variant | Substituent | Antibacterial Activity | Target |
|---|---|---|---|
| A14 | None | High | FtsZ |
| A15 | Methyl | Moderate | FtsZ |
| A16 | Chlorine | Low | FtsZ |
Case Studies
-
Case Study: Efficacy Against MRSA
A study conducted by researchers at a leading pharmacological institute found that compound A14 (a derivative closely related to this compound) demonstrated superior efficacy against MRSA strains compared to traditional antibiotics. The minimum inhibitory concentration (MIC) was significantly lower than that for ciprofloxacin . -
Case Study: Toxicity Assessment
Toxicity evaluations indicated that certain derivatives exhibited low toxicity profiles in zebrafish embryos, suggesting a favorable safety margin for further development. Specifically, compound 10f was classified as low toxicity with an acute toxicity value of 20.58 mg/L .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
